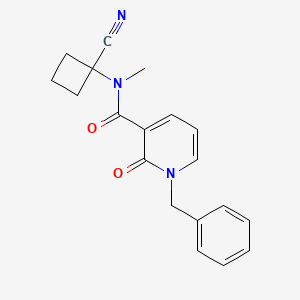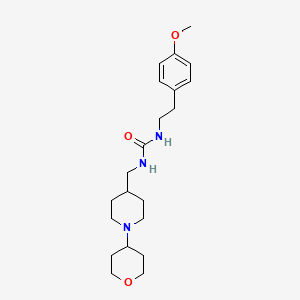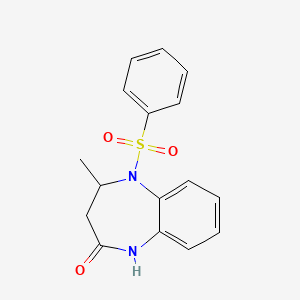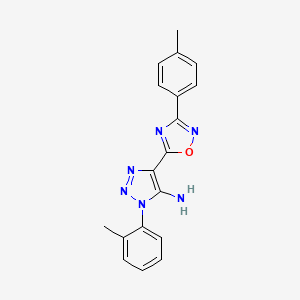
2,4-Dichloro-6-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-iodopyrimidine is a chemical compound with the molecular formula C4HCl2IN2 . It can be used as a reagent to synthesize dipeptidyl peptidase IV inhibitors and pyrimidine VLA-4 antagonists .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the use of microwave irradiation, which leads to a very efficient and straightforward synthetic procedure providing C4-substituted pyrimidines in good to excellent yields . Another method involves a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it undergoes oxidative coupling, intramolecular cyclization, and dehydro-aromatization to provide multi-substituted pyrido [2,3-d]pyrimidines/thiopyrido [2,3-d]pyrimidines in moderate to excellent yields .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 274.88 .Scientific Research Applications
Chemical Interactions and Complexation
- 2,4-Dichloro-6-iodopyrimidine exhibits significant interactions with σ- and π-acceptors, leading to charge transfer complexation. Such interactions are crucial for understanding molecular behaviors in various solvents, impacting the formation of new compounds with unique properties (Rabie, Abou-El-Wafa, & Mohamed, 2007).
Synthesis of Vasodilators
- While not directly involving this compound, related pyrimidine derivatives have been synthesized and identified as potent vasodilators. This indicates the potential pharmaceutical applications of similar compounds (Mccall et al., 1983).
Halogen Exchange Reactions
- This compound can be involved in halogen exchange reactions, which are critical in organic synthesis for the development of new compounds. Such reactions are essential for modifying the chemical structure and properties of pyrimidines and other heterocycles (Schlosser & Cottet, 2002).
Macrocyclic Compound Synthesis
- It is involved in the synthesis of new classes of macrocyclic compounds, such as imide-based macrocycles. These compounds have potential applications in various fields, including material science and pharmaceuticals (Mocilac & Gallagher, 2013).
Functionalization and Synthesis of Derivatives
- The compound plays a role in the functionalization and synthesis of various derivatives, which is a fundamental process in drug development and material sciences. Such activities demonstrate the versatility and importance of this compound in synthetic chemistry (Bobbio & Schlosser, 2001).
Antimicrobial Activity
- Derivatives of pyrimidines, including compounds structurally related to this compound, have been synthesized and evaluated for antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Abdelghani et al., 2017).
Mechanism of Action
Mode of Action
The mode of action of 2,4-Dichloro-6-iodopyrimidine involves nucleophilic aromatic substitution reactions . The compound’s halogen atoms (chlorine and iodine) are susceptible to attack by nucleophiles, leading to the substitution of these atoms with other groups. This property allows the compound to be used as a building block in the synthesis of more complex molecules .
Safety and Hazards
Future Directions
Research on 2,4-Dichloro-6-iodopyrimidine and its derivatives is ongoing. For instance, a study on the microwave-assisted regioselective Suzuki coupling of 2,4-Dichloropyrimidines with aryl and heteroaryl boronic acids has shown promising results . This could pave the way for quick and low-cost regioselective preparation of substituted pyrimidine rings .
properties
IUPAC Name |
2,4-dichloro-6-iodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-2-1-3(7)9-4(6)8-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAKSFIAMFFQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2745520.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2745523.png)




![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2745532.png)


![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)
